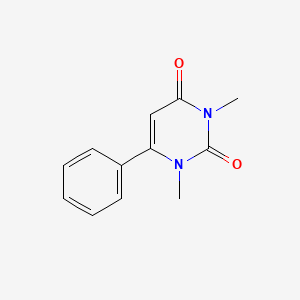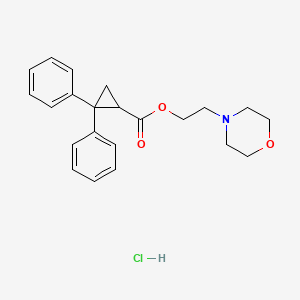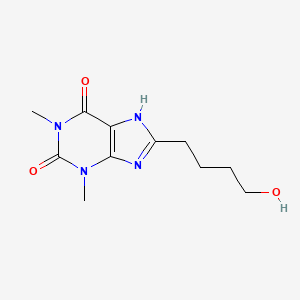
3,6-Dimethyl-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorenone structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methylation of fluorenone derivatives. For instance, 3,6-dibromo-9H-fluoren-9-one can be reduced at the carbonyl group with diazene monohydrate to obtain 3,6-dibromo-9H-fluorene, which is then methylated with methyl iodide to form 3,6-dibromo-9,9-dimethyl-9H-fluorene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product. Detailed industrial processes are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl group to other functional groups.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the methyl positions .
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-9H-fluoren-9-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 3,6-Dimethyl-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-one: The parent compound without methyl groups.
3,6-Dibromo-9H-fluoren-9-one: A brominated derivative.
3,6-Dimethylfluoren-9-one: A similar compound with different substitution patterns
Uniqueness
3,6-Dimethyl-9H-fluoren-9-one is unique due to the presence of methyl groups at the 3 and 6 positions, which influence its chemical reactivity and physical properties. These modifications can enhance its stability, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
41140-00-5 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3,6-dimethylfluoren-9-one |
InChI |
InChI=1S/C15H12O/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 |
InChI-Schlüssel |
WAURBCLFVFQWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


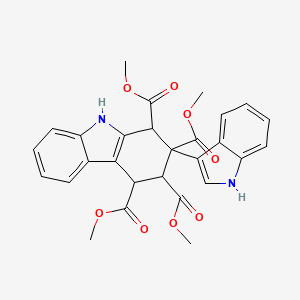
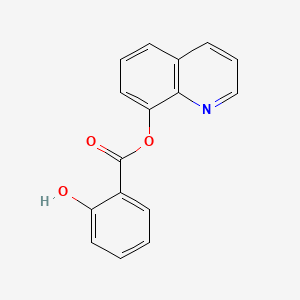
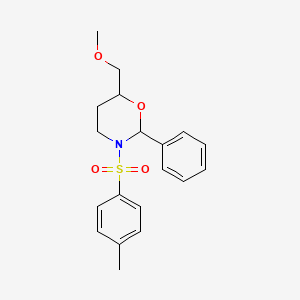
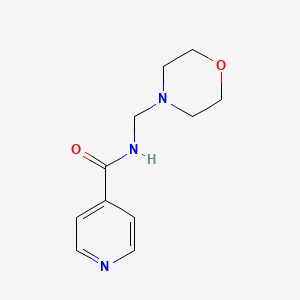
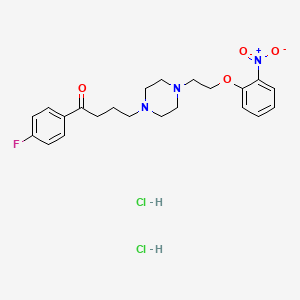
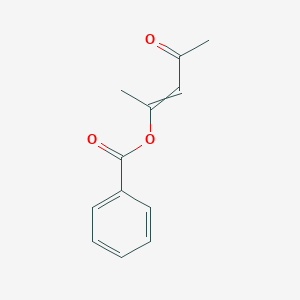
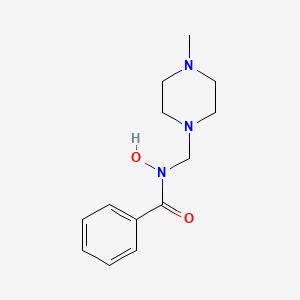
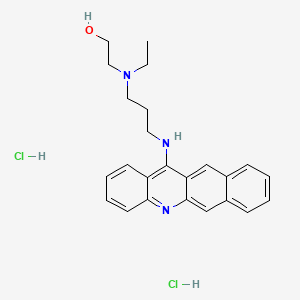
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
